An In-depth Technical Guide to the Synthesis and Characterization of Famotidine-¹³C,d₃
An In-depth Technical Guide to the Synthesis and Characterization of Famotidine-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Famotidine-¹³C,d₃, an isotopically labeled internal standard crucial for the accurate quantification of the H₂ receptor antagonist, famotidine, in various biological matrices. This document outlines a proposed synthetic pathway, detailed characterization methodologies, and expected analytical data. The information herein is intended to support researchers and drug development professionals in the application and understanding of this important analytical standard.
Introduction
Famotidine is a potent histamine H₂ receptor antagonist that significantly inhibits gastric acid secretion.[1] It is widely used in the treatment of conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[2] Accurate measurement of famotidine concentrations in plasma, urine, and other biological samples is essential for pharmacokinetic, bioequivalence, and clinical monitoring studies. The use of a stable isotope-labeled internal standard, such as Famotidine-¹³C,d₃, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing.[3] Famotidine-¹³C,d₃ is structurally identical to famotidine, with the exception of the incorporation of one ¹³C atom and three deuterium atoms, providing a distinct mass difference for mass spectrometric detection.
Synthesis of Famotidine-¹³C,d₃
While specific, proprietary synthesis protocols for Famotidine-¹³C,d₃ are not publicly available, a plausible multi-step synthetic route can be proposed based on known methods for the synthesis of famotidine and general principles of isotopic labeling. A novel 10-step synthesis for ¹³C labeled famotidine has been developed by Toronto Research Chemicals (TRC), highlighting the complexity of introducing isotopic labels into the molecule.[3]
The following represents a conceptual workflow for the synthesis of Famotidine-¹³C,d₃. The key challenge lies in the strategic introduction of the ¹³C and deuterium labels at specific positions within the molecule. The labeling pattern for Famotidine-¹³C,d₃ is typically on the propanimidamide side chain.
Proposed Synthetic Workflow
Caption: A conceptual workflow for the synthesis of Famotidine-¹³C,d₃.
Detailed Methodologies for Key Experiments (Proposed):
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Step 1 & 2: Formation of the Labeled Side Chain: A plausible starting point is a commercially available or custom-synthesized labeled precursor, such as 1-¹³C-3-chloropropionitrile with deuterium atoms at appropriate positions. This precursor would then be reacted with sulfamide in the presence of an acid catalyst to form the labeled N-sulfamoyl propionamidine intermediate.[4]
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Step 3: Coupling Reaction: The labeled intermediate is then coupled with S-(2-guanidino-thiazol-4-yl-methyl)isothiourea. This reaction is a key step in forming the famotidine backbone and is typically carried out in a suitable solvent system.[4]
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Step 4 & 5: Purification: The crude Famotidine-¹³C,d₃ is then subjected to rigorous purification steps. This may involve recrystallization from a solvent mixture, such as methanol and water, or chromatographic purification to remove any unreacted starting materials and side products.[5] The purity of the final product is critical for its use as an analytical standard.
Characterization of Famotidine-¹³C,d₃
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of Famotidine-¹³C,d₃. The following analytical techniques are typically employed.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the labeled compound and to assess its isotopic purity.
Experimental Protocol:
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
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Sample Preparation: A dilute solution of Famotidine-¹³C,d₃ is prepared in a suitable solvent such as methanol or acetonitrile.
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MS Conditions (Positive Ion Mode):
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Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
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Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
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Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation patterns.
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Expected Data:
| Parameter | Expected Value for Famotidine | Expected Value for Famotidine-¹³C,d₃ |
| Molecular Formula | C₈H₁₅N₇O₂S₃ | C₇¹³CH₁₂D₃N₇O₂S₃ |
| Monoisotopic Mass | 337.0524 | 341.0778 |
| [M+H]⁺ | m/z 338.0597 | m/z 342.0851 |
| Key Fragment Ions (MS/MS of [M+H]⁺) | m/z 259, 189, 157 | m/z 263, 192, 157 |
Note: The fragmentation data for unlabeled famotidine is well-documented and can be used to predict the fragmentation of the labeled analog.[1][6] The fragment at m/z 192 in the labeled compound corresponds to the labeled side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the isotopic labels. Both ¹H and ¹³C NMR are utilized.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or D₂O.
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Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., HSQC, HMBC) are performed to assign all proton and carbon signals.
Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
Note: The following data is for unlabeled famotidine and serves as a reference.[7][8] For Famotidine-¹³C,d₃, the ¹³C signal for the labeled carbon will be a singlet (or show coupling to deuterium if applicable), and the corresponding ¹H signals will be absent due to deuterium substitution.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | 165.7 |
| 5 | 6.78 (s, 1H) | 110.1 |
| 6 | 3.61 (s, 2H) | 28.3 |
| 8 | 2.67 (t, 2H) | 30.1 |
| 9 | 2.45 (t, 2H) | 36.5 |
| 11 | - | 158.4 |
| Guanidino NH | 7.0-8.0 (br s) | - |
| Sulfonamide NH₂ | 6.65 (s, 2H) | - |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of Famotidine-¹³C,d₃.
Experimental Protocol:
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Instrumentation: An HPLC system with a UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.[9][10]
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Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 265 nm.[10]
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Injection Volume: 10 µL.
Expected Data:
A successful analysis will show a single major peak for Famotidine-¹³C,d₃ with a purity of ≥98%. The retention time should be very similar to that of unlabeled famotidine under the same chromatographic conditions. Any impurities from the synthesis should be well-resolved.
| Parameter | Expected Value |
| Retention Time | Similar to unlabeled famotidine |
| Purity (by area %) | ≥98% |
| Resolution from Impurities | >1.5 |
Signaling Pathway and Experimental Workflows
Famotidine Mechanism of Action
Famotidine acts as a competitive antagonist at the histamine H₂ receptors on the basolateral membrane of gastric parietal cells. This action blocks the downstream signaling cascade that leads to gastric acid secretion.
Caption: Mechanism of action of Famotidine at the gastric parietal cell.
Characterization Workflow
The following workflow outlines the logical sequence of analytical procedures for the comprehensive characterization of a newly synthesized batch of Famotidine-¹³C,d₃.
Caption: A typical workflow for the analytical characterization of Famotidine-¹³C,d₃.
Conclusion
Famotidine-¹³C,d₃ is an indispensable tool for the accurate bioanalysis of famotidine. This technical guide has provided a comprehensive, albeit proposed, overview of its synthesis and detailed methodologies for its characterization. The presented data, based on established knowledge of famotidine and principles of isotopic labeling, serves as a valuable resource for researchers and professionals in the field of drug development and analysis. Adherence to rigorous synthesis and characterization protocols ensures the quality and reliability of this critical internal standard, ultimately contributing to the generation of high-quality pharmacokinetic and clinical data.
References
- 1. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]
- 5. EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
